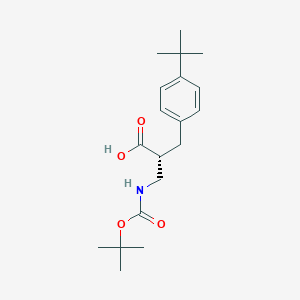

Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid

Description

Boc-(R)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a chiral, Boc-protected amino acid derivative with a propanoic acid backbone. The compound features a tert-butoxycarbonyl (Boc) group at the 3-amino position and a 4-(tert-butyl)benzyl substituent at the 2-position of the propanoic acid chain. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis. The 4-(tert-butyl)benzyl substituent introduces significant steric bulk and lipophilicity, which may influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula |

C19H29NO4 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(2R)-2-[(4-tert-butylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C19H29NO4/c1-18(2,3)15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)24-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1 |

InChI Key |

BTRCYFWSNTWMLA-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Boc-(R)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves:

- Introduction of the 4-(tert-butyl)benzyl substituent on the propanoic acid backbone.

- Protection of the amino group using the tert-butyloxycarbonyl (Boc) group to prevent side reactions during further synthetic steps.

- Purification and isolation of the final protected amino acid.

The Boc group is introduced using di-tert-butyl dicarbonate (BocO), a standard reagent for amino group protection in peptide chemistry.

Detailed Synthetic Route and Conditions

One representative synthetic approach can be summarized as follows, based on data from Vulcanchem and patent literature on related amino acid derivatives:

| Step No. | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of (R)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid | Starting from chiral precursors or via stereoselective alkylation | Use of continuous flow reactors for large-scale synthesis reported for efficiency and yield |

| 2 | Protection of amino group by Boc group formation | Di-tert-butyl dicarbonate (BocO), base (e.g., NaHCO3 or triethylamine), organic solvent (e.g., dichloromethane) | Reaction typically at 0–25°C to avoid side reactions |

| 3 | Purification and isolation | Solvent extraction, drying over anhydrous sodium sulfate, concentration, anti-solvent precipitation (hydrocarbon solvents C6–C8) | Provides high purity and yield of Boc-protected amino acid |

Example from Patent Literature (Related Compound Preparation)

Although the exact compound differs slightly, a closely related process for preparing Boc-protected amino acids with benzyl substituents provides valuable insights:

- Stage 1: Preparation of amino acid ethyl ester hydrochloride by reaction of amino acid hydrochloride with absolute ethanol and sulfuric acid at 45–55°C for 7–8 hours.

- Stage 2: Selective benzylation of the hydroxy group using sodium hydride in an organic solvent such as dimethylformamide (DMF), tetrahydrofuran (THF), or C1–C4 alcohols at 0–35°C.

- Stage 3: De-esterification using aqueous base solutions (LiOH, NaOH, KOH, or carbonates) in alcohol or ketone solvents.

- Stage 4: Purification by solvent extraction, drying, and anti-solvent precipitation.

This process emphasizes the use of inexpensive, non-hazardous reagents and mild conditions to achieve high yield and purity, which are applicable to this compound synthesis as well.

Stereoselective Alkylation Approach

Research literature describes stereoselective alkylation of amino acid derivatives to access chiral β-amino acids, which can be adapted for the synthesis of this compound:

- Starting from N-Boc-protected isoserine methyl ester, reaction with alkylating agents under acid catalysis can yield bicyclic intermediates.

- Subsequent ring-opening and functional group manipulations afford the desired stereochemistry and substitution pattern.

- This method provides control over the quaternary stereocenter at the α-position, critical for the compound’s biological activity.

Data Table: Comparative Summary of Preparation Methods

Purification and Isolation

Purification typically involves:

- Solvent extraction using non-polar solvents to remove impurities.

- Drying organic layers over anhydrous sodium sulfate or equivalent desiccants.

- Concentration of the solution followed by addition of anti-solvents (e.g., hexane or heptane) to precipitate the product.

- Filtration and drying under vacuum to obtain this compound in high purity.

This method ensures removal of residual reagents and side products, yielding a product suitable for peptide synthesis applications.

Industrial and Research Applications

- The compound is a valuable building block in peptide synthesis, enabling the construction of bioactive peptides with steric and electronic properties modulated by the tert-butylbenzyl substituent.

- Industrial production benefits from continuous flow technologies to enhance reaction efficiency, control, and reduce waste.

- Research findings support its role as an intermediate in medicinal chemistry, where it contributes to the synthesis of peptides with potential therapeutic properties.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can react with various electrophiles to form new bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or deep eutectic solvents (DES) can be used for Boc deprotection.

Substitution: Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

Deprotection: Removal of the Boc group yields the free amino acid.

Substitution: Depending on the electrophile used, various substituted derivatives of the amino acid can be formed.

Scientific Research Applications

Chemistry: Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is widely used in peptide synthesis as a building block. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions.

Biology and Medicine: In biological research, this compound can be used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and other bioactive molecules. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from reacting during the synthesis process. When the Boc group is removed, the free amino group can participate in further reactions to form peptide bonds.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- The 4-(tert-butyl)benzyl group in the target compound confers high lipophilicity (logP ~4–5 estimated), which may enhance membrane permeability but reduce aqueous solubility. In contrast, the hydroxymethyl substituent in increases hydrophilicity (logP ~1–2), favoring solubility in polar solvents .

- The methyl group in provides intermediate lipophilicity (logP ~2–3), balancing solubility and permeability .

This contrasts with the smaller methyl group in , which offers minimal steric interference . The 3-nitrophenyl substituent in introduces electron-withdrawing effects, which may stabilize intermediates in synthesis or alter electronic interactions in biological systems .

Synthetic Considerations :

- Bulky substituents like 4-(tert-butyl)benzyl may require optimized coupling agents (e.g., HATU instead of DCC) to overcome steric challenges, whereas methyl or hydroxymethyl groups (as in and ) are more amenable to standard peptide synthesis protocols .

Functional and Application Comparisons

- Peptide Synthesis: The Boc group in all compounds protects the amine during solid-phase synthesis. The hydroxymethyl group in could participate in hydrogen bonding, enhancing interactions with biological targets like proteases .

- This suggests that the 4-(tert-butyl)benzyl group might confer similar bioactivity . The 3-nitrophenyl substituent in may confer reactivity toward nucleophilic sites in enzymes, useful in inhibitor design .

Biological Activity

Boc-(R)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid, commonly referred to as Boc-R-TBAP, is a significant compound in the field of medicinal chemistry and peptide synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, enhances its stability and versatility in biological applications. This article explores the biological activity of Boc-R-TBAP, including its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Boc-R-TBAP is , with a molecular weight of approximately 279.33 g/mol. The compound comprises:

- Amino Group : Essential for forming peptide bonds.

- Boc Group : Protects the amino functionality during synthesis.

- Benzyl Group : Enhances hydrophobic interactions, influencing biological activity.

Synthesis of Boc-R-TBAP

The synthesis of Boc-R-TBAP typically involves the following steps:

- Formation of the Amino Acid Backbone : The starting material is often an amino acid derivative, which undergoes protection using di-tert-butyl dicarbonate (Boc2O).

- Introduction of the Benzyl Group : The benzyl moiety is introduced through alkylation reactions.

- Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.

1. Peptide Synthesis

Boc-R-TBAP serves as a valuable building block in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, enabling the formation of complex peptides with defined stereochemistry. This property is crucial for studying protein functions and developing new therapeutics.

2. Asymmetric Catalysis

The chiral nature of Boc-R-TBAP makes it a potential candidate for asymmetric catalysis. Research indicates that compounds with chiral centers can influence reaction pathways, leading to enantioselective synthesis of valuable products.

3. Biological Studies

Studies have demonstrated that Boc-R-TBAP can be incorporated into biomolecules to study their function, localization, and interactions within cells. This application is particularly relevant in chemical biology research.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various Boc-protected amino acids, including Boc-R-TBAP, by coupling them with benzylpiperazine derivatives. The resulting compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 9 to 12 mm .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Boc-R-TBAP-BP | 11 | E. coli |

| Trp-BP | 12 | S. aureus |

Case Study 2: Peptide Conjugates

In another study, researchers synthesized peptide conjugates using Boc-R-TBAP as a precursor. These conjugates were tested for their binding affinities to CCK receptors, demonstrating potential for therapeutic applications in gastrointestinal disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.